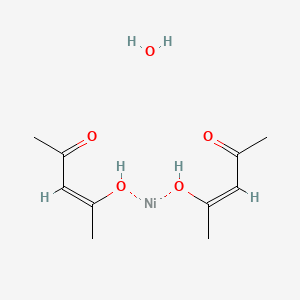

Nickel(II) acetylacetonate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel(II) acetylacetonate hydrate (Ni(acac)₂·xH₂O) is a coordination complex where nickel(II) ions are chelated by two acetylacetonate (acac) ligands, with varying degrees of hydration. Its molecular formula is typically C₁₀H₁₄O₄Ni·2H₂O (molecular weight: 292.69 g/mol) when dihydrated . This green crystalline solid is widely used in catalysis, nanomaterials synthesis, and as a precursor for nickel oxide films . Its stability in organic solvents and tunable reactivity make it valuable in both industrial and research settings.

準備方法

Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate hydrate is typically prepared by reacting nickel(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} ] The product is then crystallized to obtain the desired compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Nickel(II) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to nickel(0) complexes.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other bidentate ligands or monodentate ligands.

Major Products Formed:

Oxidation: Formation of nickel(III) acetylacetonate.

Reduction: Formation of nickel(0) complexes.

Substitution: Formation of new nickel(II) complexes with different ligands.

科学的研究の応用

Nickel(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of nickel-based nanomaterials and catalysts.

Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of nickel-based drugs.

作用機序

The mechanism of action of nickel(II) acetylacetonate hydrate involves its ability to coordinate with various ligands and participate in catalytic cycles. The nickel center in the complex can undergo oxidation and reduction, facilitating various chemical transformations. The acetylacetonate ligands stabilize the nickel center and enhance its reactivity .

類似化合物との比較

Comparison with Similar Metal Acetylacetonates

Structural and Chemical Properties

Key Differences :

- Hydration Stability : Nickel and cobalt acetylacetonates often retain hydration (e.g., Ni(acac)₂·2H₂O), while palladium analogs are typically anhydrous due to oxidation sensitivity .

- Magnetic Properties : Nickel(II) and cobalt(II) complexes exhibit paramagnetism, whereas zinc(II) acetylacetonate is diamagnetic .

Performance Metrics :

- Catalytic Efficiency : Palladium acetylacetonate outperforms nickel in C–C bond formation but is cost-prohibitive for large-scale applications .

- Thermal Stability : Nickel acetylacetonate hydrate decomposes at ~250°C, higher than zinc analogs (~200°C), making it suitable for high-temperature processes .

Market and Industrial Trends

- This compound: India’s market grew at 4.2% CAGR (2013–2018), driven by demand in catalysis and nanomaterials .

- Cobalt(II) Acetylacetonate Hydrate : Prices fluctuate with cobalt mining output, impacted by electric vehicle battery demand .

- Palladium(II) Acetylacetonate : High cost (~$2,500/g) limits use to niche applications despite superior catalytic activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Nickel(II) acetylacetonate hydrate in laboratory settings?

this compound is typically synthesized via hydrothermal or solvothermal methods. A common protocol involves dissolving nickel precursors (e.g., NiCl₂ or Ni(acac)₂) in alkaline solutions with reducing agents like hydrazine hydrate. For example, a hydrothermal method at 120°C for 24 hours in a Teflon-lined autoclave yields nanostructured nickel hydroxide precursors . Key parameters include:

- Precursor concentration : 0.5 mmol Ni(acac)₂ in 15 mL NaOH (12 M) .

- Reducing agents : Hydrazine hydrate (9.6 mmol) for controlled reduction .

- Post-synthesis treatment : Washing with isopropanol/methanol and vacuum drying .

Q. What safety protocols are essential when handling this compound?

Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .

- Storage : Dry, ventilated areas away from strong oxidizers .

Q. How is this compound characterized to confirm structural and chemical purity?

Common techniques include:

- X-ray diffraction (XRD) : To verify crystallinity and phase purity .

- Scanning electron microscopy (SEM) : For morphology analysis (e.g., nanosheets or nanoparticles) .

- FTIR spectroscopy : To confirm acetylacetonate ligand coordination (C=O and C-H stretches) .

- Thermogravimetric analysis (TGA) : To assess hydration levels and thermal stability .

Advanced Research Questions

Q. What methodologies optimize the catalytic activity of this compound in organic synthesis?

Catalytic efficiency is enhanced by:

- Precursor modification : Using anhydrous vs. hydrated forms to control reactivity .

- Support materials : Embedding Ni(acac)₂-derived nanoparticles on carbon or graphene for improved stability .

- Reaction conditions : Adjusting temperature (80–150°C) and solvent polarity (e.g., benzyl alcohol) to tailor selectivity in hydrogenation or polymerization .

Q. How do synthesis parameters influence the morphology of Ni(acac)₂-derived nanomaterials?

Variations in:

- Reduction time : Shorter durations (e.g., 6 hours) yield smaller nanoparticles, while longer times (24 hours) form nanosheets .

- Precursor ratios : Higher Ni(acac)₂ concentrations promote agglomeration, affecting surface area and catalytic sites .

- Temperature : Solvothermal synthesis at 180°C produces alloyed nanostructures (e.g., RuNi) with enhanced electrocatalytic activity .

Q. How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies arise from:

- Hydration state : Dihydrate (CAS 14363-16-7) vs. anhydrous (CAS 120156-44-7) forms exhibit differing ligand stability and metal center accessibility .

- Characterization gaps : Inconsistent use of TEM vs. XRD to assess nanoparticle size/distribution .

- Reaction environment : Aqueous vs. non-polar solvents alter ligand dissociation kinetics, impacting turnover rates .

Q. What role does Ni(acac)₂ play in high-entropy alloy (HEA) catalyst development?

Ni(acac)₂ serves as a Ni²⁺ precursor in HEA synthesis, where it co-decomposes with other metal acetylacetonates (e.g., Pd, Fe) under reducing conditions. Key steps include:

- Coordination-controlled decomposition : Thermal treatment (200–300°C) in inert atmospheres to form alloyed phases .

- Ligand-mediated morphology : Acetylacetonate ligands stabilize metal nuclei, enabling square atomic arrangements in 2D HEA nanosheets .

特性

CAS番号 |

120156-44-7 |

|---|---|

分子式 |

C10H18NiO5 |

分子量 |

276.94 g/mol |

IUPAC名 |

4-hydroxypent-3-en-2-one;nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

InChIキー |

HRNADIRXJROXRG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

異性体SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

物理的記述 |

Emerald-green solid, soluble in water; [Merck Index] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。